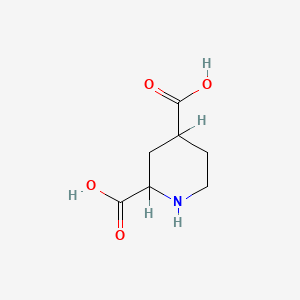

2,4-Piperidinodicarbonsäure

Übersicht

Beschreibung

2,4-Piperidinedicarboxylic acid (2,4-PDC) is a four-carbon dicarboxylic acid which is a structural isomer of 2,3-PDC. It is a white powder that is insoluble in water and soluble in organic solvents. 2,4-PDC is synthesized from piperidine and can be used as a building block for organic synthesis of other compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Wissenschaftliche Forschungsanwendungen

Elektrochemische Anwendungen

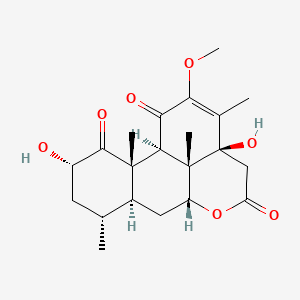

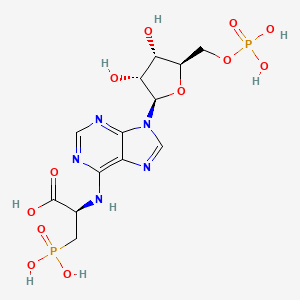

2,4-Piperidinodicarbonsäure: und ihre Derivate wurden auf ihre elektrochemischen Eigenschaften untersucht. So wurden beispielsweise Metallkomplexe verwandter Verbindungen wie 2,6-Pyridindicarbonsäure mit leitfähigen Polymeren integriert, um ihr Potenzial als hybride Elektrodenmaterialien zu untersuchen {svg_1}. Diese Studien sind entscheidend für die Entwicklung neuer Energiespeichersysteme und könnten ähnliche Anwendungen für Derivate der this compound aufzeigen.

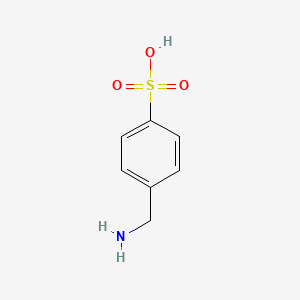

Pharmazeutische Industrie

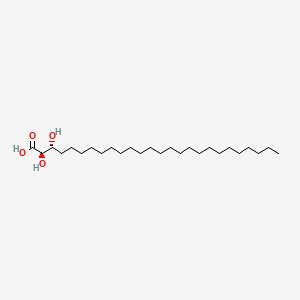

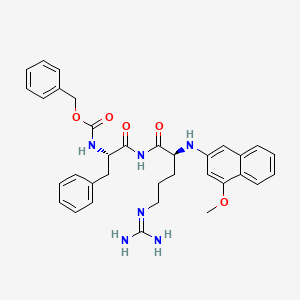

Piperidinderivate, einschließlich derer, die mit This compound verwandt sind, spielen eine bedeutende Rolle in der Arzneimittelentwicklung und sind in vielen Klassen von Pharmazeutika vorhanden {svg_2}. Die Forschung an diesen Verbindungen umfasst die Synthese biologisch aktiver Moleküle, die zur Entwicklung neuer Medikamente führen könnten.

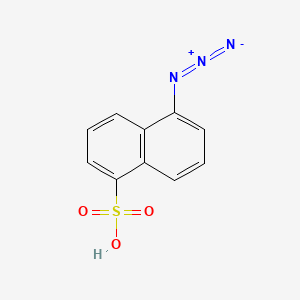

Synthese biologisch aktiver Verbindungen

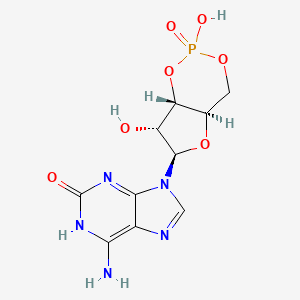

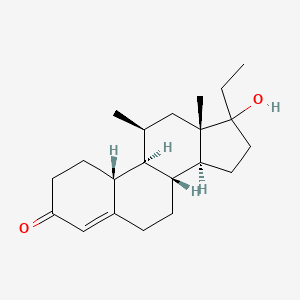

Die Synthese und Funktionalisierung von Piperidinderivaten ist wichtig für die Herstellung von Verbindungen mit potenzieller biologischer Aktivität. Studien haben sich auf verschiedene Methoden zur Synthese dieser Derivate konzentriert, einschließlich derer, die mit This compound verwandt sind, was zu neuen Behandlungen und Medikamenten führen könnte {svg_3}.

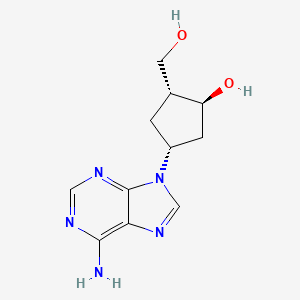

Materialwissenschaft

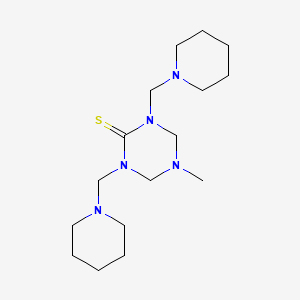

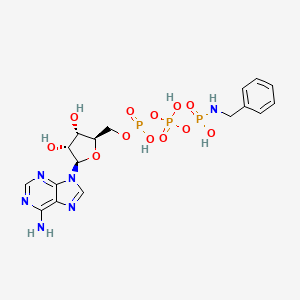

Die Integration von Piperidinderivaten mit anderen Materialien könnte zur Entwicklung neuer Verbundwerkstoffe mit einzigartigen Eigenschaften führen. So wurde beispielsweise die elektrochemische Abscheidungsmethode verwendet, um Verbundwerkstoffe mit verbessertem leitfähigem Verhalten zu erzeugen, die auf Derivate der This compound anwendbar sein könnten {svg_4}.

Innovation in der Energietechnologie

Die Forschung an Piperidinderivaten ist Teil der umfassenderen Bemühungen zur Entwicklung nachhaltiger Energietechnologien. Durch die Untersuchung der elektrochemischen Eigenschaften dieser Verbindungen können Wissenschaftler zur Optimierung von Energiespeicher- und -umwandlungssystemen beitragen {svg_5}.

Katalyse

Piperidinderivate können auch als Katalysatoren oder Komponenten in katalytischen Systemen dienen. Die Untersuchung ihres elektrochemischen Verhaltens und ihrer Integration mit anderen Materialien kann zu Fortschritten in katalytischen Prozessen führen, die in verschiedenen chemischen Reaktionen unerlässlich sind {svg_6}.

Analytische Chemie

Die Eigenschaften von Piperidinderivaten können in der analytischen Chemie zur Detektion und Quantifizierung verschiedener Substanzen genutzt werden. Ihre elektrochemischen Eigenschaften könnten beispielsweise in Sensoren oder anderen Analysegeräten genutzt werden {svg_7}.

Umweltwissenschaften

Schließlich kann die Untersuchung von Piperidinderivaten, einschließlich This compound, Anwendungen in den Umweltwissenschaften haben. Ihre potenzielle Verwendung in Energiespeicher- und -umwandlungssystemen trägt zur Entwicklung umweltfreundlicher Technologien bei {svg_8}.

Safety and Hazards

Zukünftige Richtungen

Piperidines, including 2,4-Piperidinedicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

2,4-Piperidinedicarboxylic acid, also known as 2,4-Pyridinedicarboxylic acid or Lutidinic acid , is a known inhibitor of histone lysine-specific demethylases . Its primary targets include JMJD2A (KDM4A), KDM4C, KDM4E, KDM5B, KDM6A, and other 2-oxogynases . These targets play a crucial role in the regulation of gene expression by modulating the methylation status of histones .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal demethylation process of histones, leading to changes in gene expression

Biochemical Pathways

The inhibition of histone lysine-specific demethylases by 2,4-Piperidinedicarboxylic acid affects the histone methylation pathways . This can lead to downstream effects on gene expression, potentially influencing various biological processes depending on the specific genes affected .

Pharmacokinetics

Given its molecular weight and structure , it is reasonable to hypothesize that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2,4-Piperidinedicarboxylic acid’s action largely depend on the specific genes whose expression is altered due to the inhibition of histone demethylation . This can potentially lead to a wide range of effects, given the broad role of gene expression in cellular function .

Biochemische Analyse

Biochemical Properties

2,4-Piperidinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as glutamate dehydrogenase and aspartate aminotransferase. These interactions are crucial as they influence the catalytic activity of these enzymes, thereby affecting metabolic pathways involving amino acids. The compound can act as an inhibitor or activator, depending on the specific enzyme and the reaction conditions .

Cellular Effects

The effects of 2,4-Piperidinedicarboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. For instance, it can modulate the activity of glutamate receptors, which are essential for synaptic transmission in the nervous system. Additionally, 2,4-Piperidinedicarboxylic acid can affect gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism . This modulation can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2,4-Piperidinedicarboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and receptors. For example, it can bind to the active site of glutamate dehydrogenase, inhibiting its activity and thereby reducing the conversion of glutamate to α-ketoglutarate . This inhibition can lead to an accumulation of glutamate, which can have downstream effects on cellular metabolism and signaling pathways. Additionally, 2,4-Piperidinedicarboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Piperidinedicarboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2,4-Piperidinedicarboxylic acid can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns . These changes can be reversible or irreversible, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of 2,4-Piperidinedicarboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways by activating specific enzymes. At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration frequency. Threshold effects have also been observed, where a minimal effective dose is required to elicit a biological response.

Metabolic Pathways

2,4-Piperidinedicarboxylic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and aspartate aminotransferase, influencing the flux of metabolites through these pathways . The compound can also affect the levels of key metabolites, such as glutamate and α-ketoglutarate, thereby modulating cellular energy production and biosynthesis processes.

Transport and Distribution

Within cells and tissues, 2,4-Piperidinedicarboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as amino acid transporters, and can bind to intracellular proteins that facilitate its distribution . The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2,4-Piperidinedicarboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The compound may also undergo post-translational modifications that influence its targeting to specific subcellular compartments. These modifications can include phosphorylation or acetylation, which can alter its binding affinity and activity.

Eigenschaften

IUPAC Name |

piperidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006396 | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85819-03-0 | |

| Record name | 2,4-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)

![[(2S,3R)-3-hydroxy-2-(octadec-9-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1207123.png)